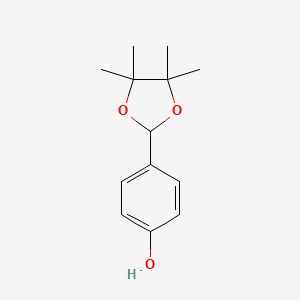
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol” is a chemical compound with the molecular formula C13H18O3 . It has a molecular weight of 222.287 .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point ranging from 166.0 to 170.0 degrees Celsius . It is insoluble in water but shows almost transparency when dissolved in hot methanol .
Scientific Research Applications
NMR Analysis of Lignins
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol derivatives, like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are utilized in quantitative 31P NMR analysis of hydroxyl groups in lignins. This approach facilitates the accurate determination of both uncondensed and condensed phenolic moieties in lignins, offering a reliable method for lignin analysis (Granata & Argyropoulos, 1995).
Oxidative Bleaching Performance
The compound plays a role in the oxidative bleaching performance of certain cobalt-phthalocyanine complexes. These complexes, derived from reactions involving 4-[4-(1,3-Dioxolan-2-yl)phenoxy]-phthalonitrile, demonstrate effective bleaching activities in specific applications, such as degrading hydrophilic dyes on fabrics (Şen & Yildiz, 2017).
Synthesis of Polyols and Cyclic Carbonates
4-Chloromethyl-1,3-dioxolan-2one, a related compound, reacts with phenols to yield derivatives like 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol. These reactions are significant in the synthesis of polyols and cyclic carbonates, contributing to the creation of useful intermediates in organic synthesis (Rokicki, Pawlicki, & Kuran, 1985).
Ionization Rate Studies
The ionization rates of derivatives like 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane are studied to understand the effects of solvent polarity and molecular size. These studies provide insights into the behavior of these compounds in different solvents, aiding in the understanding of their chemical properties (Ōki, Ikeda, & Toyota, 1999).
Marine-Derived Fungal Compounds
Compounds like 4′-(4,5-dimethyl-1,3-dioxolan-2-yl)methyl-phenol, isolated from marine-derived fungus Trichoderma atroviride, contribute to the understanding of natural products chemistry and their potential applications in various fields (Lu et al., 2012).
Safety and Hazards
“4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mechanism of Action
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Temporal Effects in Laboratory Settings
It is known that similar compounds are stable under normal conditions .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well studied .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYGUMQOHUNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(C=C2)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



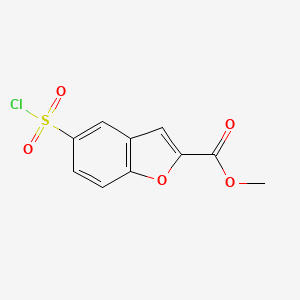
![5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2795476.png)


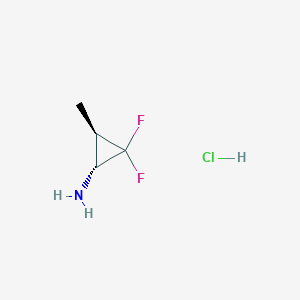

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)

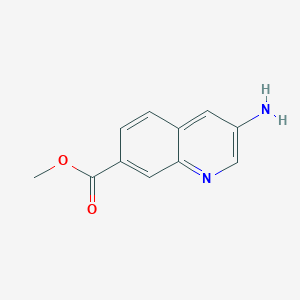
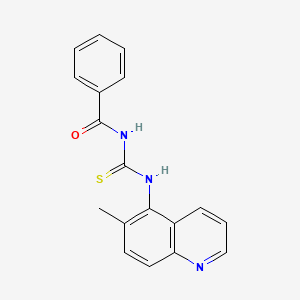
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)